molecular formula C17H21ClN2O3S2 B2879698 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251670-66-2

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

Cat. No. B2879698
M. Wt: 400.94
InChI Key: JGYUPZQAXAMKJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the compound , are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are various functional groups, including a chlorophenyl group, a methylsulfamoyl group, and a 3-methylbutyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene derivatives, including those structurally related to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide, has been extensively explored. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, showcasing potential anticancer activities. These compounds were characterized using various spectroscopic techniques, indicating their potential in medicinal chemistry applications (Atta & Abdel‐Latif, 2021).

Anticancer Activity

The synthesized thiophene-based compounds have demonstrated significant in vitro cytotoxicity against several cancer cell lines, highlighting their potential as anticancer agents. The presence of specific moieties, such as thiazolidinone rings or thiosemicarbazide, in their structure was associated with enhanced inhibitory activity, suggesting a direction for further optimization and development of thiophene derivatives for cancer therapy (Atta & Abdel‐Latif, 2021).

CNS Depressant Activity

Research has also focused on the central nervous system (CNS) depressant activities of certain thiophene-3-carboxamide derivatives. These compounds were synthesized and screened for their CNS depressant potential, providing insights into the structural features necessary for such biological activities and opening new avenues for the development of novel CNS-active agents (Bhattacharjee, Saravanan, & Mohan, 2011).

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been evaluated, with some compounds showing promising activity against various bacterial strains. This highlights the potential of thiophene-2-carboxamide derivatives as templates for designing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Material Science Applications

Beyond biomedical applications, thiophene derivatives have shown promise in materials science, particularly in the development of novel polymeric materials with unique properties such as high thermal stability, solubility in a range of solvents, and low refractive indexes. These characteristics make them suitable for various advanced applications, including optoelectronics and coating technologies (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYUPZQAXAMKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

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